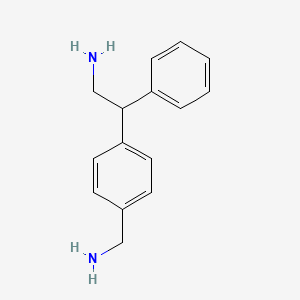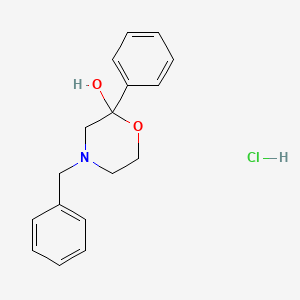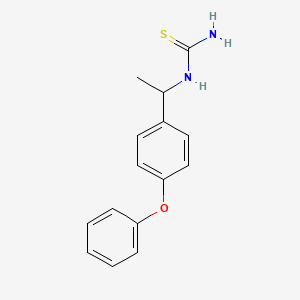
1-(4-Phenoxyphenyl)ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)ethylthiourea is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, characterized by the presence of a phenoxyphenyl group attached to an ethylthiourea moiety, exhibits unique chemical properties that make it valuable in various scientific and industrial fields .
Méthodes De Préparation
The synthesis of 1-(4-Phenoxyphenyl)ethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between 4-phenoxyaniline and ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(4-Phenoxyphenyl)ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Phenoxyphenyl)ethylthiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Phenoxyphenyl)ethylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby modulating neural activity. This interaction is facilitated by the thiourea moiety, which forms hydrogen bonds and other interactions with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
1-(4-Phenoxyphenyl)ethylthiourea can be compared with other thiourea derivatives such as:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor in biochemical studies.
Diafenthiuron: A thiourea-based pesticide with a different mechanism of action, targeting mitochondrial function in pests.
The uniqueness of this compound lies in its specific structural features, such as the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Propriétés
Numéro CAS |
832099-12-4 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(17-15(16)19)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,19) |
Clé InChI |
HQBMVCGLMQPTFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


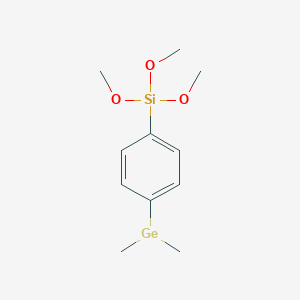
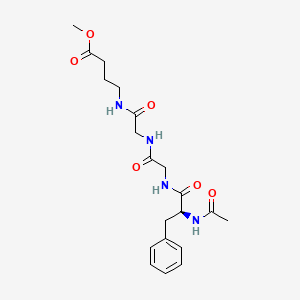
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
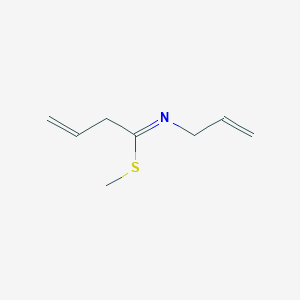
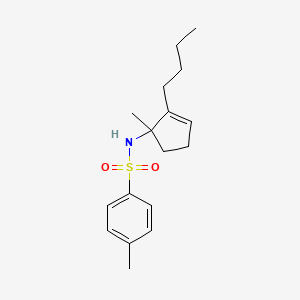
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
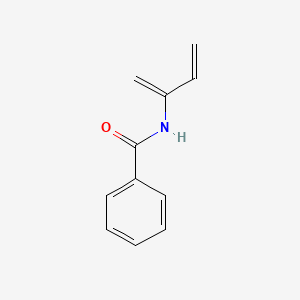
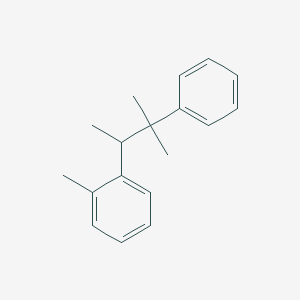
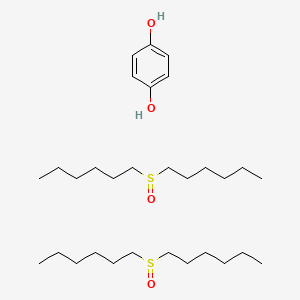
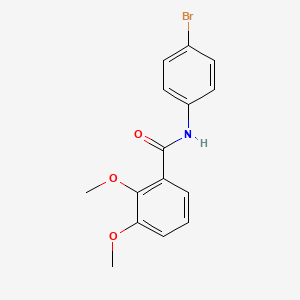
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
